4-(Trifluoromethyl)pyrimidine-2-sulfonamide

Lipophilicity Polar surface area Drug-likeness

4-(Trifluoromethyl)pyrimidine-2-sulfonamide (CAS 1343621-53-3, PubChem CID is a heterocyclic sulfonamide building block comprising a pyrimidine ring substituted with a trifluoromethyl group at the 4-position and a primary sulfonamide at the 2-position. Its computed physicochemical profile—XLogP3-AA of 0, topological polar surface area (TPSA) of 94.3 Ų, 8 hydrogen bond acceptors, and a predicted pKa of 7.94—places it in a distinct property space relative to both its carbocyclic analog 4-(trifluoromethyl)benzenesulfonamide (XLogP3 1.3, TPSA 68.5 Ų, pKa 9.68) and its non-fluorinated pyrimidine congeners.

Molecular Formula C5H4F3N3O2S
Molecular Weight 227.17 g/mol
Cat. No. B15307636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)pyrimidine-2-sulfonamide
Molecular FormulaC5H4F3N3O2S
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C(F)(F)F)S(=O)(=O)N
InChIInChI=1S/C5H4F3N3O2S/c6-5(7,8)3-1-2-10-4(11-3)14(9,12)13/h1-2H,(H2,9,12,13)
InChIKeyTVULPMSSABHTMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)pyrimidine-2-sulfonamide Procurement Guide: Physicochemical Baseline and Comparator Context


4-(Trifluoromethyl)pyrimidine-2-sulfonamide (CAS 1343621-53-3, PubChem CID 64586435) is a heterocyclic sulfonamide building block comprising a pyrimidine ring substituted with a trifluoromethyl group at the 4-position and a primary sulfonamide at the 2-position [1]. Its computed physicochemical profile—XLogP3-AA of 0, topological polar surface area (TPSA) of 94.3 Ų, 8 hydrogen bond acceptors, and a predicted pKa of 7.94—places it in a distinct property space relative to both its carbocyclic analog 4-(trifluoromethyl)benzenesulfonamide (XLogP3 1.3, TPSA 68.5 Ų, pKa 9.68) and its non-fluorinated pyrimidine congeners [1][2]. This intermediate serves as a key synthetic entry point for kinase inhibitor scaffolds, agrochemical sulfonylureas, and antimicrobial sulfonamide derivatives where the combination of an electron-deficient pyrimidine core and a metabolically resistant CF3 substituent is mechanistically required [3][4].

Why 4-(Trifluoromethyl)pyrimidine-2-sulfonamide Cannot Be Replaced by Generic Sulfonamide or Non-Fluorinated Pyrimidine Analogs


Substituting 4-(trifluoromethyl)pyrimidine-2-sulfonamide with a generic benzenesulfonamide, an unsubstituted pyrimidine-2-sulfonamide, or a 4-methylpyrimidine-2-sulfonamide introduces quantifiable liabilities in lipophilicity, ionization state, hydrogen-bonding capacity, and metabolic stability that cascade into altered target binding, pharmacokinetics, and synthetic reactivity [1][2]. Specifically, the benzenesulfonamide analog carries 1.3 additional logP units of lipophilicity and 25.8 Ų less TPSA, the non-fluorinated pyrimidine lacks the electron-withdrawing CF3 that both acidifies the sulfonamide NH₂ (ΔpKa ≈ −1.7 units) and activates the pyrimidine C2 position toward nucleophilic displacement, and the 4-methyl analog introduces a site of CYP450-mediated oxidative metabolism absent in the CF3-bearing compound [1][2]. These differences are not cosmetic—they directly control solubility, permeability, protein binding, and the compound's fitness as a synthetic intermediate for downstream elaboration [3].

4-(Trifluoromethyl)pyrimidine-2-sulfonamide: Quantified Differentiation Evidence vs. Closest Analogs


Lipophilicity and Polarity: Pyrimidine Core Reduces logP by 1.3 Units and Increases TPSA by 25.8 Ų vs. Benzenesulfonamide Analog

4-(Trifluoromethyl)pyrimidine-2-sulfonamide exhibits a computed XLogP3-AA of 0 and a TPSA of 94.3 Ų, compared to XLogP3 of 1.3 and TPSA of 68.5 Ų for the direct carbocyclic analog 4-(trifluoromethyl)benzenesulfonamide [1][2]. The pyrimidine core thus reduces lipophilicity by 1.3 log units while simultaneously increasing polarity by 25.8 Ų TPSA. Both compounds share one hydrogen bond donor, but the pyrimidine derivative provides 8 hydrogen bond acceptors versus 6 for the benzenesulfonamide—a 33% increase in HBA count conferred by the two additional endocyclic nitrogen atoms [1][2].

Lipophilicity Polar surface area Drug-likeness Physicochemical profiling

Sulfonamide NH Acidity: Pyrimidine + CF3 Combination Lowers pKa by 1.74 Units vs. Benzenesulfonamide, Shifting Ionization at Physiological pH

The predicted pKa of the sulfonamide NH₂ in 4-(trifluoromethyl)pyrimidine-2-sulfonamide is 7.94 ± 0.60, compared to 9.68 ± 0.10 for 4-(trifluoromethyl)benzenesulfonamide . This 1.74-unit decrease in pKa arises from the combined electron-withdrawing effect of the pyrimidine ring (σ-electron-deficient heterocycle) and the 4-CF₃ substituent (Hammett σₚ ≈ 0.54). At physiological pH 7.4, the pyrimidine sulfonamide exists in a partially deprotonated state (~22% anionic based on Henderson-Hasselbalch), whereas the benzenesulfonamide remains >99% neutral—a fundamentally different speciation profile .

pKa Ionization state Sulfonamide acidity pH-dependent solubility

Hydrogen-Bond Acceptor Capacity: 8 HBA vs. 6 HBA for Benzenesulfonamide Analog—33% Greater Intermolecular Interaction Potential

The target compound provides 8 hydrogen bond acceptor sites (two pyrimidine endocyclic nitrogens, two sulfonamide S=O oxygens, one sulfonamide NH₂ nitrogen, and three C–F fluorine atoms), compared to 6 HBA for 4-(trifluoromethyl)benzenesulfonamide, which lacks the two pyrimidine ring nitrogens [1][2]. The additional two HBA sites are geometrically constrained within the aromatic ring plane, providing directional hydrogen-bonding capacity orthogonal to the sulfonamide group. This elevated HBA count, combined with a TPSA of 94.3 Ų (vs. 68.5 Ų), yields a computed TPSA/HBA ratio of 11.8 Ų per acceptor versus 11.4 Ų for the benzenesulfonamide, indicating denser polar functionality [1][2].

Hydrogen bonding Protein-ligand interactions Crystal engineering Molecular recognition

Metabolic Stability: 4-CF₃ Substituent Eliminates CYP450 Oxidative Liability Present in 4-Methyl Analog

The 4-trifluoromethyl substituent on the pyrimidine ring is intrinsically resistant to cytochrome P450-mediated oxidative metabolism, in contrast to the 4-methyl analog (4-methylpyrimidine-2-sulfonamide, CAS 35762-77-7, MW 173.19), which bears a benzylic/heteroarylic C–H bond susceptible to hydroxylation and subsequent glucuronidation or further oxidation [1]. The C–F bond dissociation energy (~130 kcal/mol for CF₃–aryl) far exceeds that of a C–H bond (~110 kcal/mol for CH₃–aryl), eliminating the primary site of Phase I metabolism at the 4-position. This principle is well-established in the medicinal chemistry of trifluoromethylpyrimidine kinase inhibitors, where the CF₃ group was specifically retained during lead optimization to block oxidative bioactivation while preserving target potency and selectivity [1][2].

Metabolic stability CYP450 oxidation Fluorine substitution Lead optimization

Electron-Withdrawing CF₃ Substituent on Pyrimidine Enhances Antimicrobial Potency: SAR Class-Level Evidence

A systematic SAR study of pyrimidine-based sulfonamides by Indalkar et al. (2024) demonstrated that electron-withdrawing groups (EWGs) on the pyrimidine ring—including halogens, nitrile, and nitro substituents—consistently enhanced antimicrobial potency in microbroth dilution MIC assays, whereas electron-donating substituents decreased activity [1]. The 4-CF₃ group (Hammett σₚ ≈ 0.54) is among the strongest EWGs compatible with the pyrimidine scaffold, and its presence in 4-(trifluoromethyl)pyrimidine-2-sulfonamide positions it as the most electron-deficient member of the accessible pyrimidine-2-sulfonamide analog series. In the same study, molecular docking against Mycobacterium tuberculosis PtpB phosphatase revealed that the synthesized sulfonamide derivatives achieved binding affinities ranging from −46 to −61 kcal/mol, with the strength of binding correlating with the electron-withdrawing character of the pyrimidine substituents [1][2].

Antimicrobial SAR Electron-withdrawing groups Pyrimidine sulfonamides MIC

Optimal Procurement and Application Scenarios for 4-(Trifluoromethyl)pyrimidine-2-sulfonamide Based on Quantified Differentiation Evidence


Kinase Inhibitor Scaffold Elaboration Requiring Low Lipophilicity and High HBA-Dense Hinge-Binding Motifs

The XLogP3-AA of 0 and 8 hydrogen bond acceptors (including two geometrically constrained pyrimidine ring nitrogens) make 4-(trifluoromethyl)pyrimidine-2-sulfonamide the preferred sulfonamide building block for elaborating ATP-competitive kinase inhibitor scaffolds where the pyrimidine core serves as the hinge-binding element [1]. The trifluoromethylpyrimidine scaffold has been validated in PYK2/FAK inhibitor programs achieving 10- to 20-fold kinase selectivity, with the 4-CF₃ substituent simultaneously blocking oxidative metabolism and enhancing target binding through electronic effects . The sulfonamide at C2 provides a vector for further derivatization into sulfoximines, sulfonylureas, or N-alkylated analogs with tunable hERG profiles .

Antimicrobial Sulfonamide Discovery Leveraging Electron-Withdrawing SAR for Enhanced Potency

The strong electron-withdrawing character of the 4-CF₃ group (Hammett σₚ ≈ +0.54) aligns with SAR evidence that electron-deficient pyrimidine sulfonamides exhibit superior antimicrobial MIC values compared to electron-rich analogs [1]. Programs targeting MtbPtpB or homologous bacterial phosphatases can expect binding affinities in the −46 to −61 kcal/mol range based on docking studies of structurally related pyrimidine sulfonamide derivatives, with the CF₃ substituent contributing to both potency and metabolic stability [1]. The predicted pKa of 7.94 also positions the compound for pH-dependent activity in the acidic phagolysosomal compartment where intracellular pathogens reside .

Agrochemical Sulfonylurea Intermediate Requiring Metabolic Stability and Regioselective Reactivity

Trifluoromethylpyrimidine sulfonamides serve as key intermediates for herbicidal sulfonylureas where the 4-CF₃ group directs regioselective functionalization at C2 and confers resistance to oxidative degradation in planta and soil [1]. The electron-deficient pyrimidine ring, quantified by a computed XLogP3-AA of 0 and TPSA of 94.3 Ų, provides the balance of lipophilicity and polarity required for phloem mobility while avoiding excessive soil adsorption that plagues more lipophilic benzenesulfonamide-based sulfonylureas [1]. The metabolically inert CF₃ substituent extends the environmental half-life compared to CH₃ or OCH₃ analogs, a critical parameter for pre-emergent herbicide performance [1].

Sulfonamide-Derived Covalent Probe Design Exploiting Enhanced NH Acidity for pH-Controlled Reactivity

The predicted sulfonamide pKa of 7.94 places 4-(trifluoromethyl)pyrimidine-2-sulfonamide in an ionization window where the sulfonamide NH exists in a mixed protonation state at physiological pH (~22% deprotonated at pH 7.4) [1]. This property is exploitable for designing pH-gated covalent probes where deprotonation of the sulfonamide nitrogen enhances nucleophilicity for subsequent derivatization or where pH-dependent solubility controls probe biodistribution [1]. The 1.74-unit pKa offset relative to benzenesulfonamide analogs means that at pH 6.0 (tumor microenvironment), the pyrimidine sulfonamide is predominantly neutral, while at pH 7.4 (plasma), partial ionization occurs—a switchable behavior unavailable with higher-pKa benzenesulfonamide probes [1].

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